![molecular formula C22H23NO5 B2957249 2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid CAS No. 1341147-06-5](/img/structure/B2957249.png)

2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

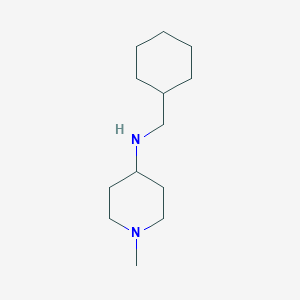

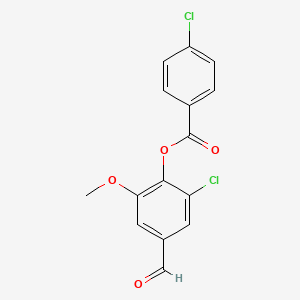

“2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid” is a chemical compound with the CAS number 1341147-06-5 . It has a molecular weight of 381.42 and a molecular formula of C22H23NO5 .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C22H23NO5 . It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The Fmoc group is attached to a piperidinyl group, which is further linked to an acetic acid moiety through an ether linkage .Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.42 . Detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Protection of Hydroxy-groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of 2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid, is used for protecting hydroxy-groups in synthesis. This protection is crucial in complex organic syntheses, especially in the presence of various acid- and base-labile protecting groups. The Fmoc group can be removed using triethylamine in dry pyridine, leaving other sensitive groups intact, which is a significant advantage in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).

Development of Fluorinated Compounds

Research on fluorinated compounds, such as fluorinated retinoids, involves the use of fluorene-based components. Fluorine atoms in organic molecules can profoundly affect their physical, chemical, and biological properties. The development of fluorinated compounds, including retinoids, is an area of active research, offering potential applications in medicinal chemistry and materials science (Mead et al., 1985).

Application in Solid-phase Peptide Synthesis

The Fmoc group is advantageous in solid-phase peptide synthesis. It allows for quantitative cleavage by mild base (piperidine), making it suitable for synthesizing peptides with complex structures. This method avoids side reactions typical in other synthesis methods and has been successfully applied to produce bioactive peptides (Chang & Meienhofer, 2009).

Synthesis of Fluorescent Compounds

Fluorene derivatives are used in the synthesis of fluorescent compounds. These compounds, with their distinct photophysical properties, are valuable in materials science and as molecular probes. Their application extends to the development of sensors, optoelectronic devices, and fluorescent markers in biological systems (Bekere et al., 2013).

Use in Coordination Chemistry

Fluorene derivatives play a role in coordination chemistry, forming complexes with metals like gold. These complexes exhibit unique properties like photoluminescence, making them of interest in the field of inorganic chemistry and materials science (Vicente et al., 2004).

Propriétés

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c24-21(25)14-27-15-9-11-23(12-10-15)22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNCKJWAVRGEBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2957168.png)

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2957176.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2957180.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2957187.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2957189.png)